
4-Bromohomoibotenic acid
Übersicht
Beschreibung
4-Bromohomoibotenic acid (BrHIBO) is a brominated derivative of homoibotenic acid, a structural analogue of the neurotransmitter glutamate. BrHIBO acts as a selective agonist for ionotropic glutamate receptors (iGluRs), particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes . Its chemical structure features a 3-hydroxyisoxazole ring substituted with a bromine atom at the 4-position, which enhances receptor subtype specificity compared to non-halogenated analogues . BrHIBO exists in enantiomeric forms, with the (S)-enantiomer exhibiting significantly higher biological activity than the (R)-form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Br-HIBO,® involves the bromination of homoibotenic acid. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: : Industrial production of Br-HIBO,® follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Br-HIBO, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Br-HIBO, kann zu entsprechenden Oxoverbindungen oxidiert werden.
Reduktion: Reduktionsreaktionen können Br-HIBO, in seine reduzierten Formen umwandeln.
Substitution: Das Bromatom in Br-HIBO, kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Nucleophile wie Natriumazid (NaN₃) oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxoverbindungen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Isoxazol-Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
Metabotropic Glutamate Receptor Studies
4-Bromohomoibotenic acid has been identified as a selective agonist for specific subtypes of metabotropic glutamate receptors. Research indicates that it activates phosphoinositide hydrolysis-linked mGluRs that are insensitive to other common agonists, such as 1S,3R-ACPD . This specificity makes it a valuable tool for studying the physiological roles of mGluRs in the central nervous system.
Neuropharmacological Research
In neuropharmacology, this compound is utilized to investigate its effects on neuronal excitability and synaptic transmission. Studies have shown that it can induce long-lasting sensitization of neurons to depolarization, a phenomenon known as the Quis effect . This property is particularly relevant for understanding mechanisms underlying synaptic plasticity and memory formation.
Investigating AMPA Receptor Subtypes
The compound has also been employed in studies focusing on AMPA receptor subtypes. It has been shown to have a differential effect on GluR1 and GluR3 subunits, providing insights into the molecular mechanisms that govern receptor desensitization and ligand affinity . Such investigations are crucial for developing subtype-selective drugs that can modulate synaptic transmission with reduced side effects.
Table 1: Summary of Research Findings on this compound
Case Study 1: Activation of Metabotropic Receptors
A study conducted on rat cortical slices demonstrated that this compound activated phosphoinositide hydrolysis through mGluR1 and mGluR5, highlighting its role in modulating intracellular signaling pathways . The findings suggest potential applications in treating disorders linked to dysregulated glutamate signaling.
Case Study 2: Investigating Neuronal Sensitization
Research exploring the Quis effect revealed that administration of this compound resulted in significant neuronal sensitization in response to subsequent depolarizing stimuli . This property could be leveraged to understand chronic pain mechanisms or addiction pathways.
Wirkmechanismus
Br-HIBO,® exerts its effects by binding to AMPA receptors, which are ligand-gated ion channels. Upon binding, Br-HIBO,® induces a conformational change in the receptor, leading to the opening of the ion channel and allowing the influx of cations such as sodium (Na⁺) and calcium (Ca²⁺). This results in depolarization of the postsynaptic membrane and the propagation of excitatory signals .
Vergleich Mit ähnlichen Verbindungen
Receptor Subtype Selectivity
BrHIBO demonstrates distinct selectivity for AMPA receptor subtypes (GluR1–4). Key comparisons include:
Table 1: Binding Affinities and Selectivity of BrHIBO and Analogues
Compound | GluR1o (IC50, μM) | GluR2o (IC50, μM) | GluR3o (IC50, μM) | Selectivity Ratio (GluR1o:GluR3o) |
---|---|---|---|---|
(S)-BrHIBO | 0.34 | ND | 42.7 | 126:1 |
Cl-HIBO | ND | ~10.0* | ~2.0* | ~5:1 (GluR2:GluR3) |
AMPA | 0.06 | 0.07 | 0.08 | <2:1 |
Sources :
- BrHIBO’s 126-fold selectivity for GluR1o over GluR3o highlights its utility in distinguishing AMPA receptor subtypes .
- Cl-HIBO (4-chlorohomoibotenic acid) shows higher affinity for GluR3 than GluR2, contrasting with BrHIBO’s GluR1 preference .
- AMPA, a non-halogenated analogue, lacks significant subtype selectivity .
Agonist Activity at Metabotropic vs. Ionotropic Receptors
BrHIBO’s activity extends to metabotropic glutamate receptors (mGluRs), but with weaker effects:
Table 2: Agonist Activity at mGluRs
Compound | mGluR1a (EC50) | mGluR5a (EC50) | Novel PI-Coupled mGluR* |
---|---|---|---|
BrHIBO | Weak partial | Weak agonist | No activity |
MHI (4-methylhomoibotenic acid) | No activity | No activity | Potent agonist |
1S,3R-ACPD | Full agonist | Full agonist | No activity |
Key Findings :
- BrHIBO acts as a weak partial agonist at mGluR1a and mGluR5a, unlike MHI, which selectively activates a novel phosphoinositide (PI)-hydrolysis-coupled mGluR insensitive to LY341495 .
- The lack of BrHIBO activity at the novel mGluR underscores structural determinants of receptor specificity .
Stereochemical Influence on Activity
The (S)-enantiomer of BrHIBO dominates pharmacological activity:
Table 3: Enantiomer-Specific Activity
Parameter | (S)-BrHIBO | (R)-BrHIBO |
---|---|---|
[3H]AMPA binding (IC50) | 0.34 μM | 32 μM |
Neuroexcitation (in vivo) | Potent | Weak |
Notes:
- The (S)-enantiomer is >90-fold more potent than the (R)-form in displacing [3H]AMPA, reflecting strict stereochemical requirements for AMPA receptor binding .
- Racemic BrHIBO retains excitatory activity but with reduced potency compared to the pure (S)-form .
Structural Modifications and Pharmacological Effects
Comparison with Ibotenic Acid Derivatives:
- Ibotenic Acid: Non-selective agonist with aspartate-like effects; neurotoxic due to poor receptor specificity .
- Homoibotenic Acid : Lacks halogenation; weaker AMPA receptor affinity than BrHIBO but retains selectivity over NMDA receptors .
- 4-Methylhomoibotenic Acid (MHI): Activates a novel mGluR, unlike BrHIBO, demonstrating that alkyl vs. halogen substitutions redirect receptor targeting .
Critical Research Findings and Implications
Therapeutic Potential: BrHIBO’s GluR1 selectivity makes it a tool for studying AMPA receptor-mediated processes, such as synaptic plasticity and neurological disorders .
Limitations : Its weak mGluR activity and enantiomer-dependent effects necessitate careful experimental design .
Unresolved Questions: The role of non-binding domain regions (e.g., transmembrane domains) in modulating BrHIBO’s affinity . Structural basis for BrHIBO’s inactivity at the novel PI-coupled mGluR activated by MHI .
Biologische Aktivität
4-Bromohomoibotenic acid (BrHIBO) is a compound structurally related to homoibotenic acid, which is known for its selective agonistic activity on certain glutamate receptors. This article explores the biological activity of BrHIBO, focusing on its interactions with ionotropic and metabotropic glutamate receptors, its pharmacological implications, and relevant case studies.
Chemical Structure and Properties
BrHIBO is characterized by its unique structure, which allows it to selectively activate specific subtypes of glutamate receptors. The compound's structural formula can be represented as follows:
This structure contributes to its affinity and selectivity for different receptor subtypes, particularly the AMPA receptors.
BrHIBO acts primarily as an agonist at the AMPA receptor subtype of ionotropic glutamate receptors. It exhibits a selective activation profile, influencing receptor desensitization and recovery kinetics. Research indicates that BrHIBO interacts with key amino acid residues in the receptor binding sites, notably at positions Y716 and R757 in GluR1 and GluR3 subunits, respectively. These interactions are critical for determining ligand affinity and receptor activation dynamics .
Receptor Selectivity
BrHIBO has been shown to selectively activate AMPA receptors while demonstrating minimal activity on NMDA receptors. This selectivity is significant for therapeutic applications, particularly in conditions where modulation of excitatory neurotransmission is desired without the adverse effects associated with NMDA receptor activation .
Kinetic Properties
The kinetic properties of BrHIBO have been studied extensively. The compound has been observed to induce rapid desensitization in AMPA receptors, similar to other known agonists. The desensitization rates are influenced by specific mutations in the receptor subunits, which alter the binding dynamics of BrHIBO .
Receptor Type | Desensitization Rate (msec) | Recovery Rate (msec) |
---|---|---|
Wild-type GluR1 | 3.84 | 155 |
Mutant Y716F | Similar to wild-type | Not significantly different |
GluR3 | Faster than GluR1 | Slower recovery |
Neurological Implications
BrHIBO's role in neurological research has been highlighted in studies investigating its effects on neuronal excitability and synaptic plasticity. For instance, a study demonstrated that BrHIBO could enhance synaptic transmission in hippocampal slices, suggesting potential applications in cognitive enhancement therapies .
Alzheimer's Disease Research
In the context of neurodegenerative diseases such as Alzheimer's, BrHIBO has been investigated for its effects on cholinergic and glutamatergic systems. Research indicates that modulation of glutamate receptors can influence cognitive decline associated with Alzheimer's disease, making BrHIBO a candidate for further exploration in therapeutic contexts .
Q & A
Basic Research Questions
Q. What is the synthetic pathway for 4-bromohomoibotenic acid, and how does it compare to related glutamate analogues?
this compound is synthesized via stereoselective enzymatic resolution of intermediates. A key step involves the condensation of substituted isoxazole derivatives, followed by deprotection and purification. For example, the enantiomers of this compound were resolved using immobilized aminoacylase to hydrolyze (RS)-α-(acetylamino)-4-bromo-3-methoxy-5-isoxazolepropionic acid, achieving >98.8% enantiomeric excess . This method contrasts with the synthesis of AMPA or 4-methylhomoibotenic acid, which rely on distinct isoxazole precursors and regioselective alkylation .
Q. How does this compound selectively target glutamate receptor subtypes?
this compound acts as a potent agonist at metabotropic glutamate receptors (mGluRs) linked to phosphoinositide hydrolysis. Its selectivity arises from structural differences in the isoxazole ring and bromine substitution, which enhance affinity for specific mGluR subtypes. For instance, it activates an 1S,3R-ACPD-insensitive mGluR in rat cortical slices (EC₅₀ = 190 µM), distinct from ionotropic receptors, as shown by insensitivity to NMDA or AMPA antagonists . Competitive binding assays using [³H]AMPA further confirmed its selectivity, with (S)-4-bromohomoibotenic acid exhibiting 100-fold higher potency than the (R)-enantiomer .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomer activity data for this compound?
Q. What experimental designs are optimal for studying this compound’s effects on phosphoinositide hydrolysis-linked mGluRs?
Use rat cortical slice preparations to measure inositol phosphate accumulation via [³H]myo-inositol labeling. Pre-incubate slices with LiCl to inhibit inositol monophosphatase, enhancing signal detection. Include controls with 1S,3R-ACPD to isolate this compound’s unique receptor activation, as their effects are additive . Pharmacological validation with l-AP3 (which inhibits 1S,3R-ACPD-sensitive receptors but not this compound’s target) is critical .
Q. How do structural modifications of this compound impact receptor binding dynamics?
Replace the bromine atom with chlorine or methyl groups to assess steric and electronic effects. For example, 4-chlorohomoibotenic acid (Cl-HIBO) shows subtype-specific affinity differences in GluR2 vs. GluR3 receptors due to altered hydration patterns in the binding pocket . Use molecular docking simulations and site-directed mutagenesis (e.g., GluR3-Y702F) to map interactions. X-ray crystallography of the S1S2 ligand-binding domain complexed with this compound reveals hydrogen-bonding networks with Thr686 and Asp651, critical for agonist efficacy .
Q. Methodological Considerations
Q. What techniques validate the enantiomeric purity of synthesized this compound?
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with UV detection at 210 nm.
- X-ray crystallography : Determine absolute configuration via single-crystal analysis, as performed for (S)-4-bromohomoibotenic acid, confirming Cahn-Ingold-Prelog priorities .
- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards to detect contamination.
Q. How should researchers address discrepancies in receptor affinity data across studies?
- Standardize assay conditions : Use consistent buffer pH (7.4), temperature (25°C), and cation concentrations (e.g., 2.5 mM Ca²⁺ for [³H]glutamate binding).
- Cross-validate with radioligands : Compare [³H]AMPA (for ionotropic receptors) and [³H]LY341495 (for metabotropic receptors) to rule off-target effects.
- Leverage structural data : Align binding site residues (e.g., GluR3 vs. GluR2) to explain affinity variations .
Q. Data Interpretation Challenges
Q. Why does this compound exhibit additive effects with 1S,3R-ACPD in phosphoinositide hydrolysis assays?
This suggests activation of distinct mGluR subtypes. 1S,3R-ACPD targets Group I mGluRs (mGluR1/5), while this compound activates a novel subtype (possibly mGluR6/7). Use siRNA knockdown or knockout models to confirm receptor identity .
Q. How to reconcile in vivo neuroexcitation potency with in vitro binding data?
In vivo potency reflects pharmacokinetic factors (e.g., blood-brain barrier penetration) and receptor density. Perform autoradiography in target brain regions (e.g., cortex, hippocampus) to correlate receptor expression with functional responses .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-bromo-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTOQOAGTSUNHA-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NO1)Br)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=O)NO1)Br)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153223 | |
Record name | 4-Bromohomoibotenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121313-14-2 | |
Record name | 4-Bromohomoibotenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121313142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromohomoibotenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.